molecular formula C20H17N9O6 B11539836 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11539836
M. Wt: 479.4 g/mol
InChI Key: XKIMDDLRVDDWSX-LSHDLFTRSA-N
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Description

  • This compound is a complex molecule with a unique structure. Let’s break it down:
    • The core structure consists of a 1,2,3-triazole ring , which is a five-membered heterocycle containing three nitrogen atoms.
    • Attached to the triazole ring, we have:
      • An oxadiazole group (1,3,4-oxadiazol-2-yl) at one end.
      • A nitrophenyl group (4-nitrophenyl) at the other end.
      • A carbohydrazide group in the middle.
      • A methylidene bridge connecting the carbohydrazide and nitrophenyl moieties.
    • The compound also contains dimethoxyphenyl substituents.
  • Overall, this compound exhibits a fascinating combination of functional groups, making it potentially valuable for various applications.
  • Preparation Methods

    • Synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature references for its synthesis are scarce.
    • a general approach could involve the condensation of appropriate precursors, such as:

        1,2,3-triazole: formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

        Oxadiazole: formation through cyclization of hydrazides with carbonyl compounds.

        Nitrophenyl: and groups can be introduced via standard aromatic chemistry.

    • Industrial production methods would likely involve optimization of these steps for efficiency and scalability.
  • Chemical Reactions Analysis

      Oxidation: The nitro group can undergo reduction to an amino group.

      Substitution: The compound may participate in nucleophilic aromatic substitution reactions.

      Reagents and Conditions: Specific reagents would depend on the desired transformations.

      Major Products: These would vary based on the reaction conditions and starting materials.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

      Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).

      Materials Science: Assess its use in organic electronics or sensors.

      Industry: Evaluate its role in specialty chemicals or catalysts.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
    • Potential molecular targets and pathways remain speculative at this point.
  • Comparison with Similar Compounds

    • Similar compounds are scarce due to the compound’s intricate structure.
    • you might explore related 1,2,3-triazoles, oxadiazoles, and hydrazides for comparison.

    Remember that the scarcity of literature on this specific compound limits our detailed understanding

    Properties

    Molecular Formula

    C20H17N9O6

    Molecular Weight

    479.4 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide

    InChI

    InChI=1S/C20H17N9O6/c1-33-14-8-3-11(9-15(14)34-2)10-22-24-20(30)16-17(12-4-6-13(7-5-12)29(31)32)28(27-23-16)19-18(21)25-35-26-19/h3-10H,1-2H3,(H2,21,25)(H,24,30)/b22-10+

    InChI Key

    XKIMDDLRVDDWSX-LSHDLFTRSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC

    Canonical SMILES

    COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC

    Origin of Product

    United States

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